Benzyl D-Glucuronate

Übersicht

Beschreibung

Benzyl D-Glucuronate is an ester derivative of D-glucuronic acid, a glucose derivative. This compound is known for its role in various biochemical processes and its potential applications in scientific research and industry. This compound is often used as a substrate in enzymatic assays and has been studied for its interactions with glucuronoyl esterases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl D-Glucuronate typically involves the esterification of D-glucuronic acid with benzyl alcohol. One common method includes the use of 4-methoxybenzylidene groups to protect the hydroxyl groups of D-glucuronic acid. The reaction is catalyzed by acid hydrolysis or hydrogenolysis to remove the protecting groups, yielding this compound .

Industrial Production Methods

Industrial production of this compound may involve biocatalysis, which offers high efficiency and environmental friendliness. This method utilizes enzymes to catalyze the esterification process, providing a sustainable alternative to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl D-Glucuronate undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by glucuronoyl esterases, breaking the ester bond to release D-glucuronic acid and benzyl alcohol.

Transesterification: Involves the transfer of the ester group to another alcohol, such as 3-phenyl-1-propanol.

Common Reagents and Conditions

Acid Hydrolysis: Utilizes acids like hydrochloric acid to cleave ester bonds.

Hydrogenolysis: Employs hydrogen gas and a catalyst, such as palladium on carbon, to remove protecting groups.

Major Products Formed

D-Glucuronic Acid: A product of hydrolysis.

Benzyl Alcohol: Released during hydrolysis and transesterification reactions.

Wissenschaftliche Forschungsanwendungen

Enzyme Assays

Glucuronoyl Esterase Activity

Benzyl D-Glucuronate is widely used as a substrate for evaluating the activity of glucuronoyl esterases. These enzymes play a significant role in the degradation of lignocellulosic biomass, making them essential for biofuel production and environmental applications. Research indicates that while this compound is commercially available, its use in enzyme assays requires careful consideration due to issues such as substrate instability and limited solubility .

Assay Methods

Several assay methods have been developed utilizing this compound:

- Thin-Layer Chromatography (TLC) : This method allows qualitative detection of enzyme activity by observing the disappearance of the substrate on the TLC plate.

- Spectrophotometric Assays : High-throughput screening can be performed using spectrophotometric methods to measure enzyme activity quantitatively.

- High-Performance Liquid Chromatography (HPLC) : HPLC-based methods enable kinetic determinations, providing insights into enzyme kinetics such as (Michaelis constant) and (maximum reaction velocity) for various glucuronoyl esterases .

Synthesis of Glucuronides

This compound is instrumental in synthesizing various glucuronides, which are important metabolites in pharmacology. The selective acylation of this compound has been shown to yield 1β-O-acyl glucuronides effectively, which are relevant for drug metabolism studies .

Case Study: Synthesis Efficiency

A study demonstrated that selective acylation using this compound resulted in high yields of desired glucuronide products. This method is advantageous as it simplifies the synthesis process compared to traditional methods that often require multiple steps .

Biocatalysis

Industrial Applications

In biocatalysis, this compound has been evaluated as a substrate for novel esterase biocatalysts aimed at industrial applications. Research has identified several fungal glucuronoyl esterases that exhibit high specific activities against this compound, making them potential candidates for large-scale bioconversion processes .

Performance Metrics

The effectiveness of these enzymes was quantified, with some demonstrating specific activities exceeding 1000 nkat/mg. Such performance metrics indicate their suitability for industrial applications, including the production of bioactive compounds and cosmetic ingredients .

Structural Insights and Kinetic Parameters

Recent studies have provided insights into the structural characteristics influencing enzyme-substrate interactions involving this compound. For instance, kinetic parameters such as , , and have been determined for enzymes acting on this substrate. A notable finding was that the kinetic parameters for this compound were not obtained due to its high value (>16 mM), indicating challenges in its application . In contrast, more effective substrates have been synthesized to enhance enzyme activity and facilitate kinetic analysis .

Summary Table of Applications

| Application Area | Methodology/Findings | Key Insights |

|---|---|---|

| Enzyme Assays | TLC, Spectrophotometric assays, HPLC | Effective for assessing GE activity |

| Synthesis of Glucuronides | Selective acylation using this compound | High yield synthesis of metabolites |

| Biocatalysis | Evaluation of fungal esterases against this compound | High specific activities (>1000 nkat/mg) |

| Structural Insights | Kinetic parameters determined for various enzymes | Challenges with high values |

Wirkmechanismus

The mechanism of action of Benzyl D-Glucuronate involves its interaction with glucuronoyl esterases. These enzymes hydrolyze the ester bond, releasing D-glucuronic acid and benzyl alcohol. The molecular targets include the ester linkages in lignin-carbohydrate complexes, facilitating the breakdown of plant cell walls .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl D-Glucuronate: Another ester derivative of D-glucuronic acid, used in similar enzymatic assays.

4-Nitrophenyl D-Glucuronate: A substrate for glucuronoyl esterases, often used in spectrophotometric assays.

Uniqueness

Benzyl D-Glucuronate is unique due to its specific interactions with glucuronoyl esterases and its role in the study of lignocellulosic biomass degradation. Its benzyl ester group provides distinct properties compared to other glucuronate esters, making it a valuable tool in biochemical research .

Biologische Aktivität

Benzyl D-glucuronate (BDG) is a glucuronide compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores the biological activity of BDG, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

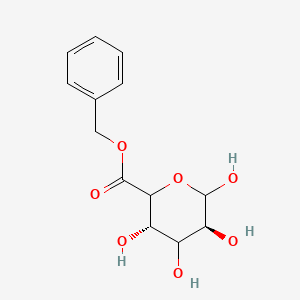

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₆O₇

- CAS Number : 135970-30-8

- Molecular Weight : 272.26 g/mol

The compound consists of a benzyl group attached to a glucuronic acid moiety, which is significant for its biological interactions and metabolic pathways.

BDG primarily functions as a substrate for various enzymes in the body, particularly in the context of drug metabolism and detoxification processes. The glucuronidation reaction, facilitated by UDP-glucuronosyltransferases (UGTs), plays a crucial role in enhancing the solubility and excretion of lipophilic compounds.

Key Mechanisms:

- Detoxification : BDG can conjugate with xenobiotics, facilitating their elimination from the body.

- Neuroprotective Effects : Some studies suggest that BDG may exhibit neuroprotective properties, potentially through modulation of oxidative stress pathways.

Pharmacological Activity

Research indicates that BDG may possess various pharmacological activities:

- Antioxidant Activity : BDG has been shown to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anti-inflammatory Properties : Preliminary studies suggest that BDG may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Neuroprotective Effects : In vitro studies have indicated that BDG can protect neuronal cells from damage induced by oxidative stress and excitotoxicity.

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study conducted on primary cortical neurons demonstrated that BDG exhibited significant neuroprotective effects under conditions of oxygen-glucose deprivation. The compound was shown to reduce neuronal cell death and improve cell viability in treated cultures compared to controls . This suggests potential therapeutic applications for BDG in neurodegenerative diseases.

Case Study: Glucuronidation Pathway

In pharmacokinetic studies, BDG was utilized as a substrate to evaluate the activity of glucuronosyltransferases. The results indicated that BDG is efficiently metabolized by UGTs, leading to increased water solubility and enhanced excretion rates of various drugs . This highlights its role as a valuable tool in drug metabolism studies.

Eigenschaften

IUPAC Name |

benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8?,9-,10-,11?,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEUFSLWFIOAGY-SJZSRGDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C2[C@H](C([C@@H](C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661803 | |

| Record name | Benzyl D-threo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135970-30-8 | |

| Record name | Benzyl D-threo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.